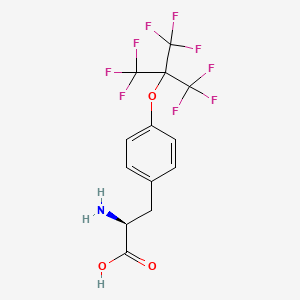![molecular formula C13H27NO B13065598 4-[(2,6-Dimethylcyclohexyl)amino]pentan-1-ol](/img/structure/B13065598.png)
4-[(2,6-Dimethylcyclohexyl)amino]pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,6-Dimethylcyclohexyl)amino]pentan-1-ol is an organic compound with the molecular formula C₁₃H₂₇NO. It is characterized by the presence of a cyclohexyl group substituted with two methyl groups at the 2 and 6 positions, an amino group, and a pentanol chain. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2,6-Dimethylcyclohexyl)amino]pentan-1-ol typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The starting material, 2,6-dimethylcyclohexanone, is subjected to reductive amination with an appropriate amine to form the 2,6-dimethylcyclohexylamine.
Alkylation: The 2,6-dimethylcyclohexylamine is then alkylated with 4-bromopentan-1-ol under basic conditions to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis may be optimized for large-scale production by using continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-[(2,6-Dimethylcyclohexyl)amino]pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of 4-[(2,6-dimethylcyclohexyl)amino]pentan-1-one.
Reduction: Formation of 4-[(2,6-dimethylcyclohexyl)amino]pentane.
Substitution: Formation of 4-[(2,6-dimethylcyclohexyl)amino]pentyl halides.
Scientific Research Applications
4-[(2,6-Dimethylcyclohexyl)amino]pentan-1-ol finds applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2,6-Dimethylcyclohexyl)amino]pentan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways.
Comparison with Similar Compounds
- 4-[(2,6-Dimethylcyclohexyl)amino]pentan-2-ol
- 4-[(2,6-Dimethylcyclohexyl)amino]butan-1-ol
- 4-[(2,6-Dimethylcyclohexyl)amino]hexan-1-ol
Comparison: 4-[(2,6-Dimethylcyclohexyl)amino]pentan-1-ol is unique due to its specific substitution pattern and chain length, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications.
Properties
Molecular Formula |
C13H27NO |
|---|---|
Molecular Weight |
213.36 g/mol |
IUPAC Name |
4-[(2,6-dimethylcyclohexyl)amino]pentan-1-ol |
InChI |
InChI=1S/C13H27NO/c1-10-6-4-7-11(2)13(10)14-12(3)8-5-9-15/h10-15H,4-9H2,1-3H3 |
InChI Key |
NQLSJXRZZSWZTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1NC(C)CCCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


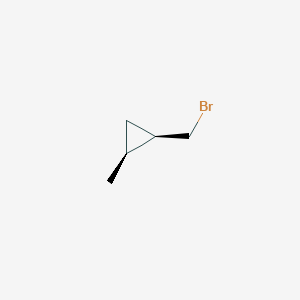

![4-[(Butan-2-yl)oxy]benzene-1,2-diamine](/img/structure/B13065520.png)
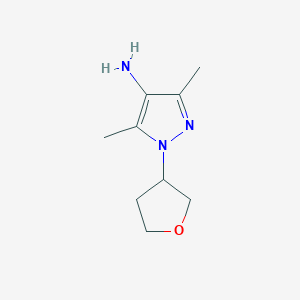
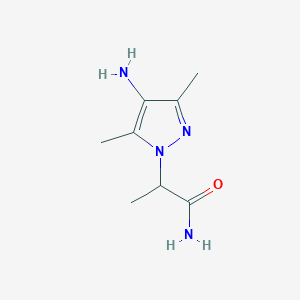
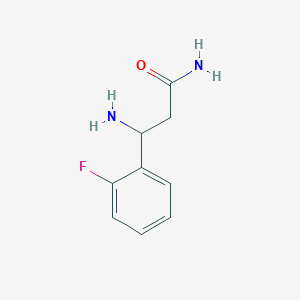
![4-Methyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13065546.png)
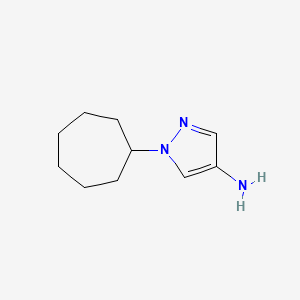
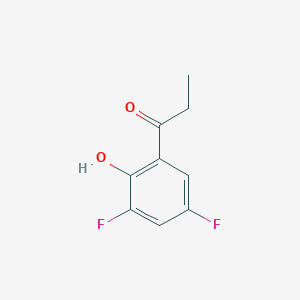
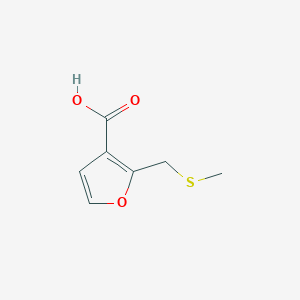

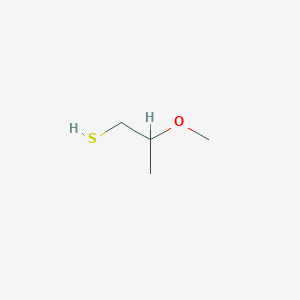
![1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13065603.png)
